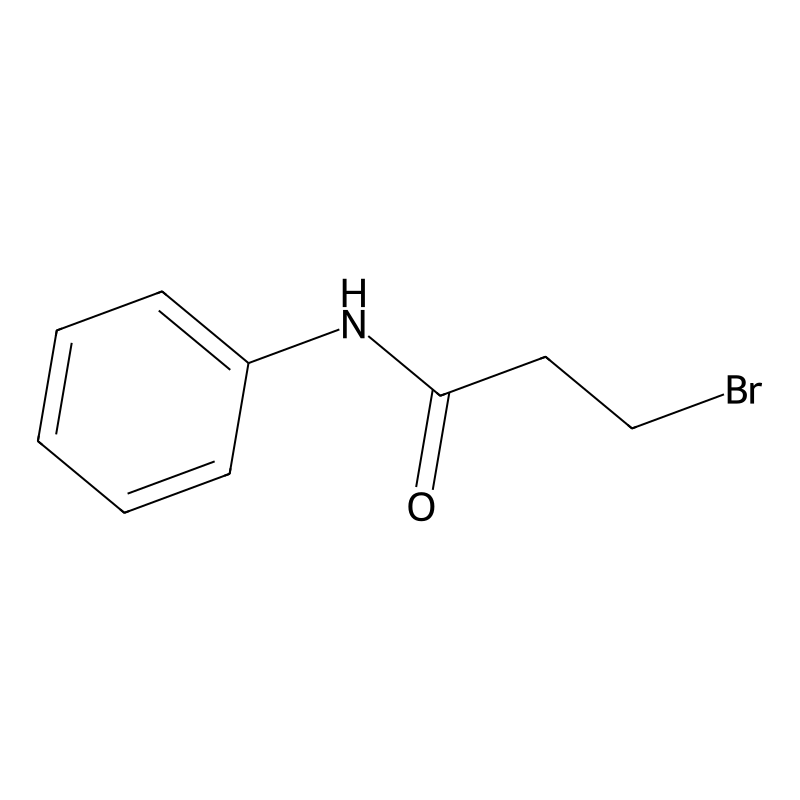

3-Bromo-N-phenylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structure

The presence of a functional group called a "propranamide" suggests potential areas of investigation. Propranamide derivatives have been explored for their anticonvulsant properties [], but there is no direct research on 3-Bromo-N-phenylpropanamide in this context.

Availability for research

3-Bromo-N-phenylpropanamide is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a propanamide functional group. Its molecular formula is and it has a molecular weight of approximately 227.1 g/mol. The compound's structure includes a bromine substituent at the 3-position of the propanamide chain, which significantly influences its chemical reactivity and biological activity.

There is no documented information regarding a specific mechanism of action for 3-Bromo-N-phenylpropanamide in scientific literature. As mentioned earlier, its current use appears to be focused on its role as a reference standard in pharmaceutical testing.

Future Research Directions

While research into 3-Bromo-N-phenylpropanamide seems limited currently, further studies could explore its potential applications in various fields:

- Medicinal chemistry: Investigating its biological activity and potential as a drug candidate or a scaffold for drug design.

- Material science: Studying its properties for use in polymers or other materials.

- Environmental science: Assessing its environmental persistence and potential impact.

- Oxidation: This can introduce oxygen-containing functional groups, potentially converting the amide to carboxylic acids.

- Reduction: This may remove oxygen or add hydrogen, leading to the formation of amines or alcohols.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on reaction conditions and reagents used, demonstrating the compound's versatility in synthetic chemistry .

Research indicates that 3-Bromo-N-phenylpropanamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and may influence various biological pathways through interactions with specific molecular targets. The presence of halogen substituents like bromine enhances its binding affinity to enzymes and receptors, which could modulate physiological effects .

The synthesis of 3-Bromo-N-phenylpropanamide typically involves several steps:

- Bromination: A suitable precursor is brominated to introduce the bromine atom.

- Formation of the Amide: The brominated compound is then reacted with an amine (in this case, phenylamine) to form the amide linkage.

Common solvents for these reactions include dichloromethane, and catalysts such as phosphorus oxychloride may be employed to enhance yields. Industrial methods often optimize these processes for scale and purity .

3-Bromo-N-phenylpropanamide finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Research: Its potential therapeutic properties make it a candidate for developing new drugs.

- Material Science: The compound is explored for creating novel materials with specific properties .

Studies on the interactions of 3-Bromo-N-phenylpropanamide with biomolecules reveal its potential as a ligand in biological systems. Its unique combination of functional groups allows it to engage in hydrogen bonding and other non-covalent interactions, which are critical for modulating biological activity. These interactions can affect enzyme activity and receptor binding, highlighting its importance in drug design .

Several compounds share structural similarities with 3-Bromo-N-phenylpropanamide. Here are some notable examples:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 3-Chloro-N-phenylpropanamide | Contains chlorine instead of bromine | 0.98 |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | Contains a pyridine ring and trifluoromethyl group | 0.95 |

| N-(4-Acetamidophenyl)-3-chloropropanamide | Contains an acetamido group instead of a phenyl group | 0.93 |

Uniqueness

The uniqueness of 3-Bromo-N-phenylpropanamide lies in its specific combination of functional groups, particularly the bromine atom's presence at the 3-position. This configuration not only influences its reactivity but also enhances its biological activity compared to similar compounds, making it valuable in both research and industrial applications .

Systematic IUPAC Nomenclature and CAS Registry

The systematic IUPAC name for this compound is 3-bromo-N-phenylpropanamide. Its CAS Registry Number is 7661-07-6, which serves as a global identifier for chemical databases and regulatory compliance. The molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Bromo-N-phenylpropanamide | |

| CAS Number | 7661-07-6 | |

| Molecular Formula | C₉H₁₀BrNO | |

| Molecular Weight | 228.09 g/mol |

Synonyms and Historical Terminology

This compound is also referred to by alternative names, including:

- 3-Bromo-N-phenylpropanamide (primary name)

- Propanamide, 3-bromo-N-phenyl (structural descriptor)

- NSC-98125 (National Service Center identifier)

- SCHEMBL1573386 (database-specific identifier)

Historically, brominated amides like this compound have been explored in synthetic organic chemistry for their reactivity and utility in cross-coupling reactions. However, the specific nomenclature for 3-bromo-N-phenylpropanamide reflects its precise structural arrangement.

Molecular Formula and Structural Isomerism

The molecular structure consists of a propanamide backbone (CH₂CH₂CO-NH) with a bromine atom at the β-position (third carbon) and a phenyl group attached to the nitrogen. This configuration distinguishes it from positional isomers such as 2-bromo-N-phenylpropanamide (CAS 42308-20-3).

Structural Features:

- Bromine Substitution: The bromine atom is located on the third carbon of the propanamide chain, enabling nucleophilic substitution or elimination reactions.

- Phenyl Group: The aromatic ring enhances solubility in organic solvents and influences electronic properties.

No geometric isomerism is observed due to the absence of double bonds or stereogenic centers in the molecule.